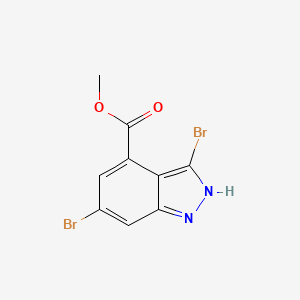

3,6-Dibromo-4-(1H)indazole methyl carboxylate

Description

Significance of Heterocyclic Systems in Medicinal Chemistry and Chemical Biology Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of modern medicinal chemistry and chemical biology. derpharmachemica.com These structures are pervasive in nature and are fundamental components of many biological molecules essential for life, including nucleic acids, vitamins, and amino acids. derpharmachemica.comsciencescholar.us The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties and three-dimensional arrangements to these molecules that are often crucial for biological activity.

The structural diversity and functional versatility of heterocyclic systems make them indispensable scaffolds in drug discovery and development. sciencescholar.us It is estimated that more than half of all known organic compounds are heterocyclic, and a significant majority of FDA-approved drugs contain at least one heterocyclic ring. wikipedia.org Specifically, nitrogen-containing heterocycles are present in 59% of FDA-approved drugs. wikipedia.org Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. derpharmachemica.com Consequently, heterocyclic chemistry remains a vibrant and critical area of research, continually providing novel molecular frameworks for the treatment of a wide array of diseases. sciencescholar.us

Overview of Indazole Derivatives as Privileged Pharmacophores and Building Blocks

Among the vast landscape of heterocyclic compounds, the indazole scaffold has emerged as a "privileged pharmacophore" in medicinal chemistry. rsc.orgresearchgate.netbenthamdirect.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a variety of therapeutic agents. The indazole core, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable. nih.govjmchemsci.com

The unique structural and electronic properties of the indazole nucleus have made it a recurring motif in numerous biologically active compounds. researchgate.netresearchgate.net Indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.govresearchgate.net This wide range of biological activities has spurred significant interest and extensive research into the synthesis and functionalization of indazole-based molecules. rsc.orgnih.gov Several indazole-containing drugs have successfully reached the market, such as the anti-cancer agents Niraparib and Pazopanib, underscoring the therapeutic importance of this heterocyclic system. nih.govresearchgate.net

Research Rationale for Investigating Multi-Halogenated Indazole Carboxylates, with Focus on 3,6-Dibromo-4-(1H)indazole methyl carboxylate

The strategic functionalization of the indazole core is a key approach in drug discovery to modulate the biological activity and pharmacokinetic profile of the resulting compounds. The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. chim.it Specifically, the bromine atoms in multi-halogenated indazoles can serve as versatile synthetic handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. chim.itmdpi.com

The investigation of multi-halogenated indazole carboxylates, such as This compound , is driven by the goal of creating novel chemical entities with potentially enhanced or novel biological activities. The presence of two bromine atoms at positions 3 and 6, combined with a methyl carboxylate group at position 4, offers a unique substitution pattern that can be explored for its impact on biological targets. The carboxylate group can act as a hydrogen bond acceptor or be further modified, while the dibromo substitution provides opportunities for selective chemical transformations. This specific compound serves as a valuable building block for the synthesis of a diverse library of more complex indazole derivatives for biological screening.

Below are the chemical properties of This compound :

| Property | Value |

| CAS Number | 885523-87-5 |

| Molecular Formula | C9H6Br2N2O2 |

| Molecular Weight | 333.97 g/mol |

| Boiling Point | 446.6±40.0 °C (Predicted) |

| Density | 2.019±0.06 g/cm3 (Predicted) |

| pKa | 9.03±0.40 (Predicted) |

Table created with data from ChemicalBook and Guidechem. chemicalbook.comguidechem.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dibromo-2H-indazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHLZIFOHOPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 3,6 Dibromo 4 1h Indazole Methyl Carboxylate

Retrosynthetic Analysis of the 3,6-Dibromo-4-(1H)indazole methyl carboxylate Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic plan. The primary disconnections involve the ester and bromo functionalities, followed by the cleavage of the indazole ring itself.

Ester Disconnection: The methyl carboxylate group can be retrosynthetically disconnected via a Fischer-type esterification, leading back to the corresponding carboxylic acid, 3,6-dibromo-1H-indazole-4-carboxylic acid.

Bromine Disconnection: The two bromine atoms at the C3 and C6 positions can be removed to reveal the 1H-indazole-4-carboxylic acid intermediate. This step anticipates the use of regioselective bromination reactions. The order of bromination is crucial; typically, the C3 position of an indazole is highly reactive towards electrophiles, followed by positions on the benzene (B151609) ring. chim.it

Indazole Ring Disconnection: The core 1H-indazole-4-carboxylic acid can be disconnected through several established ring-forming strategies. For instance, a Cadogan-type reductive cyclization would point to a suitably substituted o-nitroaryl precursor. Alternatively, a [3+2] cycloaddition approach might start from an aryne and a diazo compound. A plausible starting material derived from these disconnections could be a substituted 2-nitrotoluene (B74249) or a 2-aminobenzonitrile (B23959) derivative. nih.govorganic-chemistry.org A synthetic route for 1H-indazole-4-carboxylic acid involves the lithiation of 4-bromo-1H-indazole followed by carboxylation with carbon dioxide. chemicalbook.com

This analysis highlights the key synthetic challenges: constructing the substituted indazole core, achieving precise regiocontrol during the dual bromination, and finally, performing the esterification.

Development and Optimization of Multi-Step Synthetic Pathways

The synthesis of this compound requires a carefully orchestrated sequence of reactions, with optimization at each step to ensure high yield and purity.

Regioselective Bromination Methodologies (e.g., C3-bromination, C6-bromination)

Achieving the desired 3,6-dibromo substitution pattern necessitates highly regioselective bromination methods. The electronic nature of the indazole ring generally directs electrophilic substitution to the C3, C5, and C7 positions. organicchemistrytutor.comlibretexts.org

C3-Bromination: The C3 position of the indazole ring is the most nucleophilic and readily undergoes electrophilic substitution. chim.it A variety of reagents have been developed for this transformation. An efficient and rapid method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation, providing site-specific C3-brominated indazoles in as little as 30 minutes under mild conditions. nih.gov N-Bromosuccinimide (NBS) is also widely employed, often in solvents like ethanol (B145695) or water, to achieve high yields of 3-bromoindazoles. nih.govresearchgate.net

C6-Bromination: Bromination at the C6 position is more challenging and depends on the directing effects of existing substituents. organicchemistrytutor.comlibretexts.org With an activating group or after blocking the more reactive positions, bromination can be directed to C6. The carboxyl group at C4 is a deactivating, meta-directing group. youtube.com Therefore, after initial bromination at the highly activated C3 position, the second bromination would be directed by both the pyrazole (B372694) ring and the C4-carboxyl group. This makes direct C6 bromination in the presence of a C4-carboxyl group complex. A more viable strategy might involve starting with a pre-brominated precursor, such as 5-bromo-2-nitrotoluene, to construct the indazole ring, thereby installing the C6-bromo substituent from the outset.

Table 1: Methodologies for Regioselective Bromination of Indazoles

| Position | Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| C3 | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound irradiation, 30 min | Rapid, mild, efficient, green chemistry approach | nih.gov |

| C3 | N-Bromosuccinimide (NBS) | EtOH or H₂O, 50-95°C | Metal-free, environmentally friendly solvents | nih.govresearchgate.net |

| C7 | N-Bromosuccinimide (NBS) | CH₂Cl₂, rt | Requires C4-substituent to direct regioselectivity | rsc.org |

Indazole Ring Formation Reactions

The construction of the indazole nucleus is the cornerstone of the synthesis. Several powerful methods have been developed, each with distinct advantages.

Cadogan Cyclization: This classical method involves the reductive cyclization of o-nitroaryl compounds, typically using trivalent phosphorus reagents like triethyl phosphite. nih.govresearchgate.netwikipedia.org Modern variations have made the reaction milder, for example, by using tri-n-butylphosphine at 80°C in a one-pot condensation-cyclization sequence starting from o-nitrobenzaldehydes. organic-chemistry.org This approach is robust but can sometimes require harsh conditions. nih.govacs.org

[3+2] Cycloadditions: These reactions offer a mild and efficient route to indazoles by forming the pyrazole ring through the reaction of a 1,3-dipole with a dipolarophile. A common strategy involves the reaction of in situ generated arynes with diazo compounds. researchgate.net This method provides access to a wide range of substituted indazoles under gentle conditions.

Metal-Free Approaches: Driven by green chemistry principles, several metal-free syntheses have emerged. One notable method involves the intramolecular cyclization of 2-(ethynyl)aryltriazenes, which can proceed either photochemically under visible light or thermally to yield 2H-indazoles.

Electrochemical Methods: Electrosynthesis represents a sustainable and oxidant-free strategy. For example, the anodic oxidation of arylhydrazones can induce a radical Csp²–H/N–H cyclization to form 1H-indazoles under metal- and chemical oxidant-free conditions. This method offers operational simplicity and mild reaction conditions.

Table 2: Comparison of Key Indazole Ring Formation Strategies

| Method | Typical Precursors | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Cadogan Cyclization | o-nitroimines, o-nitrobiaryls | P(OEt)₃ or P(n-Bu)₃, heat (80-150°C) | Robust, applicable to diverse substrates | Often requires high temperatures, excess reagents | nih.govorganic-chemistry.orgacs.org |

| [3+2] Cycloaddition | Arynes, diazo compounds | CsF or TBAF, room temperature | Very mild conditions, high efficiency | Requires synthesis of specific precursors | researchgate.net |

| Metal-Free Photochemical | 2-(ethynyl)aryltriazenes | Visible light, room temperature | Environmentally friendly, catalyst-free | Substrate scope may be limited | |

| Electrochemical Cyclization | Arylhydrazones | Anodic oxidation, undivided cell | Sustainable, oxidant-free, mild conditions | Requires specialized electrochemical setup |

Esterification and Post-Synthetic Modification of the Carboxylate Group

The final step in the synthesis of the target molecule is the conversion of the carboxylic acid at the C4 position to its methyl ester.

Esterification: For a sterically hindered substrate like a substituted indazole-4-carboxylic acid, standard Fischer esterification (refluxing in methanol (B129727) with a catalytic amount of strong acid like H₂SO₄) may be slow. acs.org Alternative methods can provide higher yields under milder conditions. The Steglich esterification, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is effective for hindered acids at room temperature. rsc.org Other catalysts, including various metal chlorides (e.g., stannous chloride, ferric chloride), have also been shown to effectively catalyze the esterification of hindered carboxylic acids. google.comgoogle.com

Post-Synthetic Modification: The methyl ester group serves as a versatile handle for further modifications. It can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, ketones, or other functional groups. Furthermore, the ester can potentially undergo transesterification with other alcohols to generate a library of related compounds. organic-chemistry.org

Exploration of Novel Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The synthesis of indazoles has benefited significantly from these advancements.

Catalytic Approaches: A wide array of catalysts, including transition metals, acids, and bases, have been employed to enhance the efficiency and selectivity of indazole synthesis. Copper-catalyzed reactions, for instance, are used in multicomponent reactions to form the indazole ring in a single pot.

Green Chemistry Approaches: These methods aim to reduce waste, energy consumption, and the use of hazardous materials.

Visible-Light Photocatalysis: This technique uses light as a clean energy source to promote reactions. It has been applied to the C3-functionalization of 2H-indazoles, such as cyanomethylation and carbamoylation, under metal-free conditions at room temperature. acs.orgnih.govacs.orgnih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry accelerates reactions through acoustic cavitation, often leading to shorter reaction times, milder conditions, and higher yields. nih.govresearchgate.netmdpi.com As mentioned, it has been successfully used for the C3-bromination of indazoles and the synthesis of various heterocyclic systems. nih.govtandfonline.com

Table 3: Examples of Green Chemistry Approaches in Indazole Synthesis

| Approach | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | C3-Functionalization (e.g., carbamoylation) | Transition-metal and strong-oxidant-free, mild conditions | nih.gov |

| Visible-Light Promotion | Indazole ring formation | Catalyst-free heterodifunctionalization of alkynes | acs.orgnih.gov |

| Ultrasound Irradiation | C3-Bromination | Rapid (30 min), mild conditions, high efficiency | nih.gov |

| Ultrasound Irradiation | Ring formation (Triazolo[1,2-a]indazole-triones) | Short reaction times, high yields, eco-friendly catalyst | tandfonline.com |

| Electrosynthesis | Ring formation (C-H amination) | Metal- and chemical oxidant-free, sustainable |

Synthesis of Key Precursors and Analogs for Structure-Activity Relationship (SAR) Studies

The development of a robust synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies, which are fundamental to drug discovery. nih.govacs.orgnih.gov The synthetic pathways described allow for systematic modification at various positions of the this compound scaffold.

Variation of C3-Substituents: While the target has a bromine at C3, this position is a prime site for modification. The 3-bromoindazole (B152527) is a key intermediate that can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse aryl, heteroaryl, or alkyl groups. researchgate.net

Variation of Benzene Ring Substituents: Analogs with different substituents at C5, C6, and C7 can be prepared by starting with appropriately substituted precursors for the indazole ring formation reaction. For example, using different substituted 2-nitrotoluenes in a Cadogan-type synthesis would yield indazoles with varied substitution patterns on the benzene ring. acs.org

Modification of the C4-Carboxylate Group: As discussed, the methyl ester can be converted into a wide array of other functional groups. Synthesizing a series of amides from the corresponding carboxylic acid is a common strategy in SAR studies to explore hydrogen bonding interactions and modulate physicochemical properties.

N1-Alkylation: The N1 position of the indazole ring can be selectively alkylated to produce another class of analogs. beilstein-journals.orgbeilstein-journals.org This modification can significantly impact the compound's biological activity and pharmacokinetic profile. beilstein-journals.org

By systematically applying these modifications, chemists can thoroughly explore the SAR of this indazole scaffold, leading to the identification of compounds with optimized potency, selectivity, and drug-like properties. caribjscitech.comresearchgate.net

Comprehensive Structural Elucidation and Conformational Analysis in Research Studies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. nih.gov For 3,6-Dibromo-4-(1H)indazole methyl carboxylate, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The indazole N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm) due to its acidic nature. The aromatic region would feature two signals for the protons on the benzene (B151609) ring portion of the indazole core. The proton at the C5 position and the proton at the C7 position would appear as singlets, with their precise chemical shifts influenced by the anisotropic and electronic effects of the neighboring bromine and carboxylate substituents. The methyl ester group would give rise to a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov The carbonyl carbon of the methyl carboxylate group is expected to resonate at the most downfield position, typically in the 160-170 ppm range. The aromatic and heteroaromatic carbons of the indazole ring would appear between approximately 110 and 145 ppm. The carbons directly attached to the bromine atoms (C3 and C6) would have their chemical shifts influenced by the heavy atom effect. The methyl carbon of the ester group would be observed at a characteristic upfield position, generally around 50-55 ppm.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, although limited in this molecule due to isolated spin systems. More importantly, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. An HSQC experiment would correlate each proton with its directly attached carbon atom. An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for unambiguously assigning the quaternary carbons and confirming the substitution pattern of the indazole ring. For instance, HMBC correlations from the methyl protons to the carbonyl carbon would confirm the ester functionality.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | >10 (broad singlet) | - |

| C5-H | ~7.5-7.8 (singlet) | ~120-125 |

| C7-H | ~7.7-8.0 (singlet) | ~110-115 |

| O-CH₃ | ~3.9 (singlet) | ~52-55 |

| C=O | - | ~160-170 |

| C3-Br | - | ~130-135 |

| C4-CO | - | ~125-130 |

| C6-Br | - | ~115-120 |

| C3a | - | ~122-128 |

| C7a | - | ~140-145 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Reaction Monitoring (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the molecular formula of this compound.

The calculated monoisotopic mass for the molecular formula C₉H₆Br₂N₂O₂ is 331.8796 g/mol . An HRMS measurement provides a highly accurate mass-to-charge (m/z) ratio, which can be used to validate this elemental composition against other possibilities.

A critical feature in the mass spectrum of this compound would be the distinct isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion region of the spectrum would exhibit a characteristic triplet of peaks:

M peak: Corresponding to the molecule with two ⁷⁹Br isotopes.

M+2 peak: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope. This peak would be approximately twice the intensity of the M peak.

M+4 peak: Corresponding to the molecule with two ⁸¹Br isotopes. This peak would be approximately the same intensity as the M peak.

This 1:2:1 isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule. uni-saarland.de In addition to molecular formula confirmation, MS techniques are valuable for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of the desired product mass.

Table 2: Expected HRMS Data and Isotopic Pattern

| Parameter | Value |

| Molecular Formula | C₉H₆Br₂N₂O₂ |

| Calculated Monoisotopic Mass | 331.8796 u |

| Expected Molecular Ion Peaks (m/z) | [M]⁺, [M+2]⁺, [M+4]⁺ |

| Expected Relative Intensity | ~1:2:1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no published crystal structure for this compound is currently available, such an analysis would provide definitive proof of its structure.

If suitable single crystals were obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Unambiguous Connectivity: Confirming the substitution pattern on the indazole ring.

Bond Lengths and Angles: Providing precise measurements for all covalent bonds and angles within the molecule.

Molecular Conformation: Defining the orientation of the methyl carboxylate group relative to the planar indazole ring.

Supramolecular Interactions: Revealing intermolecular forces in the solid state, such as hydrogen bonding involving the indazole N-H donor and potential acceptors like the carbonyl oxygen or a nitrogen atom of a neighboring molecule. nih.gov It would also show potential halogen bonding or π-π stacking interactions.

This data is crucial for understanding the solid-state packing and physical properties of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. specac.comlibretexts.org

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad absorption band in the region of 3300-3100 cm⁻¹ would be indicative of the N-H stretching vibration. The presence of the methyl carboxylate group would be confirmed by a strong, sharp C=O stretching absorption, typically around 1720-1700 cm⁻¹. The C-O single bond stretch of the ester would also be visible, usually in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range, while C-H stretching from the aromatic ring and methyl group would be found around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively. The C-Br stretching vibrations would occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3100 (broad) |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Methyl) | Stretch | ~2950 |

| C=O (Ester) | Stretch | 1720 - 1700 (strong, sharp) |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-O (Ester) | Stretch | 1300 - 1100 |

| C-Br | Stretch | < 700 |

Investigations into the Chemical Reactivity and Derivatization of 3,6 Dibromo 4 1h Indazole Methyl Carboxylate

Reactivity of the Bromo Substituents (e.g., cross-coupling reactions for diversification)

The bromo substituents at the C-3 and C-6 positions of the indazole ring are prime sites for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups, significantly diversifying the molecular structure.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are widely employed for the functionalization of bromo-substituted aromatic heterocycles. researchgate.net The Suzuki-Miyaura reaction, in particular, has been successfully applied to various bromo-indazole derivatives for the synthesis of biaryl compounds. nih.govnih.gov For instance, studies on 5-bromoindazoles, including those with a methyl carboxylate group at C-3, have demonstrated efficient coupling with aryl and heteroaryl boronic acids. nih.gov The choice of catalyst, base, and solvent system is critical for achieving high yields. A common catalytic system involves a palladium source, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃) in a solvent such as dimethoxyethane. nih.gov

The presence of two bromo substituents on 3,6-Dibromo-4-(1H)indazole methyl carboxylate offers the potential for selective or sequential functionalization, although controlling the selectivity between the C-3 and C-6 positions can be challenging and may depend on subtle differences in their electronic and steric environments.

| Substrate Type | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good | nih.gov |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Moderate-Good | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | Moderate-Excellent | nih.gov |

Transformations Involving the Indazole Nitrogen Atom (e.g., N-alkylation, N-arylation, regioselectivity studies)

The indazole ring contains two nitrogen atoms, and in the unsubstituted form, it exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being thermodynamically more stable. beilstein-journals.org Alkylation or arylation can occur at either the N-1 or N-2 position, and achieving regioselectivity is a common challenge in indazole chemistry. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, with the ratio depending heavily on the substrate's electronic properties, the nature of the electrophile, and the reaction conditions. beilstein-journals.orgnih.gov

For indazoles bearing electron-withdrawing groups, such as a methyl carboxylate, the regioselectivity of N-alkylation is particularly sensitive to the choice of base and solvent. nih.govnih.gov Studies on the closely related methyl 5-bromo-1H-indazole-3-carboxylate have shown that treating the compound with an alkyl halide like isopropyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) can result in a mixture of N-1 and N-2 products. nih.gov In one specific case, this reaction produced the N-1 and N-2 isomers in 38% and 46% yields, respectively. nih.gov

Conversely, high N-1 selectivity can be achieved for electron-deficient indazoles by using NaH in tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov The substituent's position also plays a critical role; for example, a methyl carboxylate group at the C-7 position has been shown to direct alkylation to the N-2 position with excellent selectivity under certain conditions. nih.gov This highlights the intricate electronic effects that govern the nucleophilicity of the respective nitrogen atoms.

| Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | ~1 : 1.2 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH | THF | >99 : 1 | beilstein-journals.org |

| Methyl 1H-indazole-7-carboxylate | Various alkyl halides | - | - | Excellent N-2 selectivity | nih.gov |

Modifications of the Methyl Carboxylate Moiety (e.g., hydrolysis, amide formation)

The methyl carboxylate group at the C-4 position is another key site for functionalization. This ester moiety can undergo standard transformations to produce other important functional groups, such as carboxylic acids and amides.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a polar solvent such as methanol (B129727) or THF, followed by acidic workup. The resulting carboxylic acid is a versatile intermediate for further derivatization.

Amide Formation: The formation of amides from the methyl carboxylate group is a crucial transformation for generating compounds with potential biological activity. ucl.ac.uk This can be accomplished through a two-step process: first, hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine. This coupling step typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ucl.ac.uk Alternatively, direct aminolysis of the ester can sometimes be achieved by heating with an amine, although this method is generally less efficient and requires more forcing conditions.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Ester Hydrolysis | LiOH or NaOH in H₂O/MeOH | Carboxylic Acid |

| Amide Coupling (from Carboxylic Acid) | Amine (R-NH₂), Coupling Agent (e.g., HATU, EDC) | Amide |

Mechanistic Investigations of Key Reactions (e.g., radical pathways, transition metal catalysis)

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of N-Alkylation: The regioselectivity of N-alkylation has been the subject of detailed mechanistic studies, including Density Functional Theory (DFT) calculations on similar indazole systems. nih.gov These studies suggest that the outcome is a result of a delicate balance of factors. For the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations propose that when a cesium base is used, a chelation mechanism involving the cesium cation, the N-2 atom, and the oxygen of the C-3 carboxylate group favors the formation of the N-1 substituted product. nih.gov In the absence of such a coordinating cation, other non-covalent interactions become dominant, driving the formation of the N-2 product. nih.gov These computational insights, supported by Natural Bond Orbital (NBO) analyses, provide a predictive framework for understanding the regioselectivity. nih.gov

Mechanism of Transition Metal Catalysis: The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established and proceeds through a catalytic cycle. researchgate.net The cycle typically begins with the oxidative addition of the aryl bromide (the bromo-indazole) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. mdpi.comresearchgate.net

Computational and Theoretical Studies of 3,6 Dibromo 4 1h Indazole Methyl Carboxylate

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of indazole derivatives. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within a molecule, which is key to understanding its behavior. ekb.eg

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and polarizable. nih.govresearchgate.net

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to describe global reactivity:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These calculations help identify the most probable sites for electrophilic and nucleophilic attacks, providing a theoretical basis for predicting how the molecule will interact with other chemical species. researchgate.net For indazole derivatives, DFT studies have been used to understand reaction mechanisms and regioselectivity. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for Indazole Derivatives Note: The following data are representative examples for the indazole class of compounds and are used here to illustrate the type of information generated from DFT calculations.

| Parameter | Symbol | Formula | Illustrative Value | Unit |

| HOMO Energy | EHOMO | - | -6.5 | eV |

| LUMO Energy | ELUMO | - | -1.5 | eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 | eV |

| Ionization Potential | I | -EHOMO | 6.5 | eV |

| Electron Affinity | A | -ELUMO | 1.5 | eV |

| Chemical Hardness | η | (I - A) / 2 | 2.5 | eV |

| Global Softness | S | 1 / η | 0.4 | eV-1 |

| Electronegativity | χ | (I + A) / 2 | 4.0 | eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico binding predictions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). sciforum.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding potential mechanisms of action. nih.gov For indazole derivatives, docking studies have been employed to assess their binding affinity and interaction patterns with various enzymes, such as DNA gyrase and lipoxygenase. sciforum.netnih.gov

The process involves placing the ligand in the active site of the receptor and calculating a "binding energy" or "docking score," which estimates the strength of the interaction. sciforum.net Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. sciforum.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. nih.govresearchgate.net MD simulations provide a more dynamic picture of the binding event, assessing the flexibility of both the ligand and the protein and the stability of the predicted interactions in a simulated physiological environment. researchgate.net

Table 2: Example of Molecular Docking Results for an Indazole Derivative with a Protein Target Note: This table presents hypothetical docking results to illustrate the typical output of such a study.

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| DNA Gyrase (e.g., 1KZN) | Indazole Derivative | -7.7 | ASN-46, ASP-73 | Hydrogen Bond |

| MET-91 | Hydrophobic | |||

| Lipoxygenase | Indazole Derivative | -8.5 | HIS-523, LEU-782 | Hydrogen Bond, π-π Stacking |

| ILE-866 | Hydrophobic |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net Theoretical calculations can provide valuable information on Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). nih.govsciforum.netresearchgate.net

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts, and the results often show good correlation with experimental values, aiding in the structural elucidation of complex molecules like substituted indazoles. researchgate.netresearchgate.net Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in experimental IR spectra. nih.gov

Furthermore, computational chemistry allows for the exploration of a molecule's conformational landscape. By calculating the relative energies of different spatial arrangements (conformers), the most stable, low-energy conformation can be identified. mdpi.com This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for an Indazole Ring System Note: Data are representative and intended to show the utility of computational prediction in spectroscopy.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C3 | 135.2 | 134.7 | 0.5 |

| C3a | 123.9 | 123.1 | 0.8 |

| C4 | 121.5 | 121.0 | 0.5 |

| C5 | 121.2 | 120.9 | 0.3 |

| C6 | 127.1 | 126.8 | 0.3 |

| C7 | 110.1 | 109.7 | 0.4 |

| C7a | 140.5 | 140.0 | 0.5 |

Structure-Property Relationship Studies from a Theoretical Perspective (excluding physical properties)

Theoretical studies provide a framework for establishing Structure-Property Relationships (SPRs), which correlate a molecule's structural or electronic features with its chemical behavior or potential activity. By analyzing the results from quantum chemical calculations and molecular modeling, researchers can understand how modifications to a chemical structure, such as the addition or change of a functional group, affect its properties. researchgate.net

For instance, DFT calculations can reveal how substituents on the indazole ring influence the electron density distribution and the HOMO-LUMO energy gap. This, in turn, affects the molecule's reactivity and its ability to participate in certain reactions. A Molecular Electrostatic Potential (MEP) map can visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering further clues about its interactive properties. researchgate.net

When combined with docking studies, these theoretical insights can lead to the rational design of new derivatives with enhanced properties. For example, if docking results show that a specific region of the molecule is involved in a crucial hydrogen bond with a target protein, theoretical calculations can help predict which new functional group could be added to that region to strengthen this interaction, potentially leading to higher binding affinity and biological activity. researchgate.net These predictive capabilities are essential for optimizing lead compounds in fields like medicinal chemistry.

Pre Clinical Biological Activity and Mechanistic Investigations of 3,6 Dibromo 4 1h Indazole Methyl Carboxylate and Analogs

In Vitro Enzyme Inhibition and Receptor Binding Assays

Indazole derivatives have been extensively evaluated for their ability to interact with various enzymes and receptors. These in vitro assays are crucial for identifying primary biological targets and quantifying the potency of new chemical entities.

Analogs of indazole carboxylates have shown potent activity against several key biological targets:

Cannabinoid Receptors: Synthetic cannabinoid receptor agonists (SCRAs) featuring an indazole core have demonstrated high potency as agonists at both CB1 and CB2 receptors in fluorometric assays of membrane potential. researchgate.net Generally, indazole-based SCRAs were found to be of equal or greater potency than their indole (B1671886) analogues, with EC50 values for CB1 activation ranging from 0.45 to 36 nM. researchgate.net

Kinase Inhibition: The indazole scaffold is a key pharmacophore for various kinase inhibitors. nih.gov For instance, certain 1H-indazole derivatives have shown potent inhibition of p21-activated kinase 1 (PAK1). nih.gov Other analogs have been developed as inhibitors of Fibroblast growth factor receptors (FGFRs), extracellular signal-regulated kinase1/2 (ERK1/2), and mutant-selective epidermal growth factor receptor (EGFR). nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles and 4,6-disubstituted derivatives have been identified as inhibitors of the IDO1 enzyme. nih.gov For example, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol exhibited an IC50 value of 5.3 μM. nih.gov

Lipoxygenase: A series of N-substituted pyrroles conjugated with 5- or 6-indazole moieties through a carboxamide linker were evaluated as soybean lipoxygenase inhibitors. nih.gov The lead compound from this series, bearing a naphthyl group, showed an IC50 value of 22 μM. nih.gov

Chemokine Receptors: Indazole arylsulfonamides have been identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4). acs.org

Table 1: Selected In Vitro Enzyme and Receptor Activity of Indazole Analogs

| Compound Class | Target | Assay Type | Activity (IC50/EC50) |

|---|---|---|---|

| Indazole-3-carboxamides | Cannabinoid Receptor 1 (CB1) | Fluorometric Membrane Potential | 0.43 – 12.3 nM |

| Indazole-3-carboxamides | Cannabinoid Receptor 2 (CB2) | Fluorometric Membrane Potential | 11.3 – 122 nM |

| 1H-indazole-3-carboxamide derivative | p21-activated kinase 1 (PAK1) | Kinase Inhibition | 11.8 nM |

| 4,6-disubstituted-1H-indazole | Phosphoinositide 3-kinase delta (PI3Kδ) | Kinase Inhibition | pKi = 9.9 - 10.1 |

| 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol | Indoleamine 2,3-dioxygenase 1 (IDO1) | Enzyme Inhibition | 5.3 µM |

| Pyrrole-indazole carboxamide derivative | Soybean Lipoxygenase | Enzyme Inhibition | 22 µM |

Cell-Based Assays for Cellular Pathway Modulation and Target Engagement

Cell-based assays are critical for confirming that the enzymatic or receptor activity observed in vitro translates into a functional cellular response. These assays help elucidate the compound's effect on specific signaling pathways and confirm target engagement within a biological context.

Modulation of Calcium Influx: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov In cell-based assays using rat basophilic leukemia (RBL) cells, these compounds effectively inhibited calcium influx, which is a critical step in mast cell activation and the subsequent release of pro-inflammatory mediators. nih.govnih.gov The most potent analogs demonstrated sub-micromolar IC50 values for inhibiting this pathway. nih.gov

Inhibition of Cancer Cell Migration and Invasion: A potent and selective 1H-indazole-3-carboxamide inhibitor of PAK1 was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov This effect was achieved by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), without directly affecting tumor growth. nih.gov

Modulation of Inflammatory Pathways: Indazole carboxamide derivatives that inhibit soybean lipoxygenase also demonstrated in vivo anti-inflammatory activity by reducing carrageenan-induced paw edema in rats. nih.gov This suggests that their enzymatic inhibition effectively modulates inflammatory pathways in a more complex biological system. nih.gov

Structure-Activity Relationship (SAR) Studies for Indazole Methyl Carboxylates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For the indazole class, extensive SAR studies have guided the optimization of potency and selectivity.

Key SAR findings for indazole derivatives include:

Regiochemistry of the Amide Linker: For indazole-3-carboxamides acting as CRAC channel blockers, the regiochemistry of the amide linker is critical. nih.govnih.gov Derivatives with a -CO-NH-Ar linkage were potent inhibitors, while the isomeric 'reverse' amide linker (-NH-CO-Ar) resulted in compounds that were inactive or only weakly active. nih.gov

Substituents on the Indazole Ring:

For CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions of the indazole ring were explored. Methoxy- or hydroxyl-containing groups were found to be the more potent C4 substituents, while only small groups were tolerated at C5, C6, or C7, with C6 analogs being preferred. acs.org

In a series of IDO1 inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov

Indazole Core vs. Other Heterocycles: In the context of synthetic cannabinoids, compounds with indazole cores were generally of equal or greater potency compared to analogous indole or 7-azaindole (B17877) derivatives. researchgate.net

N1-Substituent: For CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups possessing an α-amino-3-[(methylamino)acyl] group were the most potent N1-substituents. acs.org

The insights gained from SAR studies are directly applied to the rational design and synthesis of new analogs with improved properties.

Structure-Based Design: A structure-based design approach was used to develop highly selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). nih.gov Similarly, structure-guided rational drug design, following an initial in silico high-throughput screening campaign, led to the optimization of a moderately active Unc-51-like kinase 1 (ULK1) inhibitor into significantly more potent compounds. nih.gov

Knowledge-Based Design: Starting from a lead compound, a series of 1H-indazole amide derivatives were synthesized using a structure-guided and knowledge-based design strategy to develop potent inhibitors of ERK1/2. nih.gov

Synthesis of Novel Scaffolds: The synthesis of indazole-based compounds often involves multi-step processes. For example, the synthesis of N-substituted pyrroles conjugated with indazole moieties was undertaken to explore new chemical space for lipoxygenase inhibitors. nih.gov Efficient, regioselective protocols for the N-1 alkylation of indazole-3-carboxylic acid have also been developed to facilitate the synthesis of various analogs, including synthetic cannabinoids. researchgate.net

Following the synthesis of new analogs, they are evaluated in vitro to determine if the design strategy was successful in improving potency and selectivity.

Potency: The potency of indazole analogs varies significantly depending on the target. As noted previously, cumyl-derived indazole-3-carboxamides act as potent CB1 agonists with EC50 values in the low nanomolar range (0.43–12.3 nM). researchgate.net In contrast, some indazole-based IDO1 inhibitors have IC50 values in the low micromolar range. nih.gov

Selectivity: Achieving selectivity is a critical goal of analog design.

For cannabinoid receptor agonists, many cumyl-derived indazoles showed a clear selectivity for CB1 activation, with potency being 3.1 to 53 times greater for CB1 over CB2. researchgate.net

A developed 1H-indazole-3-carboxamide was not only a potent PAK1 inhibitor but also demonstrated high selectivity against a panel of 468 kinases at a 1 μM concentration. nih.gov

Similarly, 4,6-disubstituted-1H-indazole derivatives were discovered to be highly selective inhibitors of PI3Kδ. nih.gov

Table 2: Potency and Selectivity of Optimized Indazole Analogs

| Compound Series | Primary Target | Potency | Selectivity Profile |

|---|---|---|---|

| Cumyl-indazole-3-carboxamides | CB1 Receptor | EC50 = 0.43–12.3 nM | 3.1–53 times selective for CB1 over CB2 |

| 1H-indazole-3-carboxamide | PAK1 | IC50 = 11.8 nM | Highly selective against a panel of 468 kinases |

| 4,6-disubstituted-1H-indazole | PI3Kδ | pKi = 10.1 | Highly selective against other PI3K isoforms |

| Indazole-3-carboxamide (12d) | CRAC Channel | IC50 = 0.67 µM | Inactive reverse amide isomer (9c) at 100 µM |

Computational techniques are increasingly used to guide the design of novel ligands. Pharmacophore modeling and molecular docking help to visualize and understand the key interactions between a ligand and its target protein, facilitating the design of more specific and potent molecules.

Pharmacophore Generation: To develop novel lipoxygenase inhibitors, a pharmacophore model was generated using solved soybean lipoxygenase-1 and -3 structures as a template, due to the absence of human 5-lipoxygenase crystallographic data. nih.gov This model was then used for virtual screening of an in-house library of compounds. nih.gov

Molecular Docking: Docking studies have been employed to understand the binding modes of indazole derivatives. For IDO1 inhibitors, docking models indicated that effective interactions of the 1H-indazole motif with the ferrous ion of the heme group and with hydrophobic pockets were crucial for inhibitory activity, establishing the 1H-indazole structure as a key pharmacophore. nih.gov

Investigation of Molecular Mechanisms of Action (MOA)

Understanding the precise molecular mechanism by which a compound exerts its biological effect is essential for its development as a therapeutic agent.

Allosteric Antagonism: Indazole arylsulfonamide antagonists bind to an intracellular allosteric site on the CCR4 receptor, known as site II, rather than competing with the natural ligand at the orthosteric site. acs.org This mechanism can offer advantages in terms of selectivity and overcoming resistance.

Inhibition of Ion Influx: The mechanism for indazole-3-carboxamides in mast cells is the direct blockade of the CRAC channel, which prevents the influx of extracellular calcium required for degranulation and the release of inflammatory mediators. nih.govnih.gov

Downregulation of Key Signaling Proteins: The anti-metastatic effect of a PAK1 inhibitor from the 1H-indazole-3-carboxamide class was attributed to the downregulation of Snail expression, a key regulator of cell migration and invasion. nih.gov

Advanced Analytical Methodologies for Research on 3,6 Dibromo 4 1h Indazole Methyl Carboxylate

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in the synthesis and quality control of "3,6-Dibromo-4-(1H)indazole methyl carboxylate," providing essential information on purity and the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like "this compound." Suppliers of related compounds, such as Methyl 6-bromo-1H-indazole-3-carboxylate, often report purity levels of ≥95% as determined by HPLC, underscoring the technique's importance in quality control. jk-sci.comchemimpex.com In a research context, HPLC is invaluable for monitoring the progress of a synthesis in real-time. By taking small aliquots from the reaction mixture, researchers can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

A typical HPLC method for a compound like "this compound" would likely involve reversed-phase chromatography. The following table outlines a hypothetical, yet representative, set of HPLC parameters.

| Parameter | Typical Value | Purpose |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides a non-polar stationary phase for the separation of moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water gradient | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm | The aromatic indazole core is expected to have strong absorbance in the UV region for sensitive detection. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Gas Chromatography-Mass Spectrometry (GC-MS):

For derivatives of "this compound" that are sufficiently volatile and thermally stable, GC-MS offers a powerful tool for both separation and identification. The gas chromatograph separates components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern upon electron ionization. This technique is particularly useful for identifying reaction byproducts and impurities. The behavior of a compound under GC-MS conditions is influenced by the nature of its substituents. dnu.dp.ua

The table below presents plausible GC-MS parameters for the analysis of a derivatized, more volatile form of the target compound.

| Parameter | Typical Value | Purpose |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium at a constant flow rate | An inert gas to carry the sample through the column. |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for trace analysis. |

| Temperature Program | Initial oven temperature of 100°C, ramped to 300°C | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole | Scans a range of mass-to-charge ratios to detect the parent ion and its fragments. |

Advanced Hyphenated Techniques in Structural and Mechanistic Studies

To gain deeper insights into the structure of "this compound" and its behavior in chemical or biological systems, more advanced hyphenated techniques are employed. These methods combine the separation power of liquid chromatography with the detailed informational content of spectroscopic or spectrometric detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific technique used for the structural elucidation of small molecules in complex mixtures. nih.gov This method is particularly valuable in metabolic studies, where it can be used to identify the biotransformation products of a parent compound. For instance, studies on related indazole-3-carboxamide synthetic cannabinoids have utilized Ultra-High-Performance Liquid Chromatography-Quadrupole/Electrostatic Field Orbitrap Mass Spectrometry (UHPLC-QE Orbitrap MS) to characterize their metabolites in human liver microsome models. nih.gov In such studies, the parent drug is incubated, and the resulting mixture is analyzed. The high-resolution mass spectrometer allows for the accurate determination of the elemental composition of metabolites based on mass shifts from the parent compound. Common metabolic transformations include hydroxylation, carboxylation, and glucuronidation. nih.gov

The fragmentation patterns observed in the MS/MS spectra provide crucial information about the structure of the metabolites. For the indazole core, characteristic fragment ions can be identified, helping to pinpoint the site of metabolic modification. nih.gov While specific LC-MS/MS studies on "this compound" are not widely published, the principles derived from studies of similar indazole derivatives would be directly applicable to understanding its metabolic fate or degradation pathways.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR is a powerful, albeit less common, technique that directly couples HPLC separation with NMR spectroscopy. This allows for the acquisition of detailed NMR spectra of individual components of a mixture as they elute from the chromatography column. For complex reaction mixtures or in the analysis of natural product extracts, LC-NMR can be invaluable for the unambiguous structural elucidation of unknown compounds without the need for prior isolation. While specific applications of LC-NMR to "this compound" are not documented in the available literature, its utility for resolving and identifying isomers or unstable intermediates in the synthesis of complex heterocyclic systems is well-established.

Analytical Method Development for Complex Mixture Analysis

The quantitative analysis of "this compound" in complex matrices, such as biological fluids, environmental samples, or pharmaceutical formulations, requires the development of robust and validated analytical methods. The goal is to create a procedure that is specific, accurate, precise, and sensitive for the target analyte.

The development process typically begins with the selection of an appropriate analytical technique, most commonly HPLC with UV detection or LC-MS/MS for higher sensitivity and specificity. Key stages in method development are outlined below:

Sample Preparation: This is a critical step to remove interfering substances from the matrix and to concentrate the analyte. Techniques can range from simple protein precipitation and filtration to more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE). xjtu.edu.cn The choice of method depends on the nature of the matrix and the analyte.

Chromatographic Optimization: The separation conditions, including the choice of column, mobile phase composition, and gradient, are optimized to achieve good resolution of the analyte peak from other components in the sample, ensuring no co-elution of interfering species. mdpi.com

Detection Parameter Selection: For HPLC-UV, the detection wavelength is chosen to maximize the signal of the analyte while minimizing background noise. For LC-MS/MS, the precursor and product ions for the analyte are carefully selected, and parameters like collision energy are optimized to achieve the highest sensitivity in selected reaction monitoring (SRM) mode.

Method Validation: Once developed, the method must be rigorously validated according to established guidelines (e.g., ICH for pharmaceuticals). Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table summarizes the key stages and considerations in developing an analytical method for "this compound" in a complex matrix.

| Development Stage | Key Considerations | Objective |

| Sample Preparation | Matrix type (e.g., plasma, urine, soil), analyte stability, extraction efficiency, removal of interferences. | To obtain a clean, concentrated sample of the analyte suitable for injection. |

| Chromatography | Column chemistry, mobile phase pH and organic modifier, gradient profile, temperature. | To achieve a symmetric peak for the analyte, well-resolved from matrix components. |

| Detection | Analyte's UV absorbance maxima (for HPLC-UV) or characteristic mass transitions (for LC-MS/MS). | To ensure sensitive and selective detection of the analyte. |

| Validation | Assessment of linearity, accuracy, precision, LOD, LOQ, and robustness according to regulatory guidelines. | To demonstrate that the analytical method is reliable and fit for its intended purpose. |

Future Research Directions and Potential Applications in Chemical Biology

Design of Novel Indazole Scaffolds Inspired by 3,6-Dibromo-4-(1H)indazole methyl carboxylate

The structure of this compound serves as a blueprint for the rational design of new molecular architectures. The indazole core is a "privileged scaffold," known to interact with a wide range of biological targets. The true potential of this specific compound lies in the strategic placement of its functional groups, which act as versatile anchor points for synthetic elaboration.

The two bromine atoms, located at the C3 and C6 positions, are particularly significant. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and amino groups. By systematically varying the groups at these positions, chemists can generate large libraries of novel indazole derivatives. This approach is fundamental to exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets. For instance, substituting these positions can modulate the compound's steric bulk, electronic properties, and hydrogen bonding capabilities, all of which are critical for target binding and selectivity.

Furthermore, the methyl carboxylate group at the C4 position offers another site for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This adds another dimension for modifying the molecule's properties and exploring interactions with biological targets. The ability to modify the scaffold at three distinct points provides a powerful platform for creating molecules with fine-tuned biological activities, potentially leading to new therapeutic agents or research tools. longdom.orgresearchgate.net

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. They are small molecules designed to interact with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. The structure of this compound is well-suited for development into chemical probes.

The synthetic versatility of the dibrominated scaffold is key to this application. One of the bromine atoms can be utilized to attach a reporter or affinity tag, while the other positions are used to build the pharmacophore responsible for target engagement. For example, a fluorescent dye could be appended at the C6 position through a linker, allowing for visualization of the target protein's localization and dynamics within a cell using microscopy techniques. Alternatively, an affinity tag, such as biotin, could be installed, enabling the isolation and identification of the target protein and its binding partners from complex biological mixtures (pull-down assays).

The core indazole structure, decorated with appropriate substituents at the remaining positions (C3 and C4), would be optimized for potent and selective binding to the protein of interest. The development of such probes would be invaluable for target validation, understanding mechanisms of action, and identifying new drug targets.

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design Strategies (pre-clinical, research focus)

The unique structural features of this compound and its derivatives make them attractive for modern drug discovery paradigms like Fragment-Based Drug Discovery (FBDD) and the design of covalent inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.gov While the parent compound itself may exceed the typical size of a fragment, its core indazole scaffold is a common motif found in successful fragment libraries. nih.gov Derivatives of this compound can be synthesized to create a library of indazole-based fragments. For example, by keeping one part of the molecule constant while varying the substituents at one of the bromine positions, a collection of related fragments can be generated. These fragments can then be screened against a target protein using biophysical techniques like X-ray crystallography or surface plasmon resonance (SPR). youtube.com Structural information from fragment hits can then guide the "growing" or "linking" of fragments to develop more potent, lead-like molecules. nih.gov

Covalent Inhibitor Design: Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and high potency. The bromine atoms on the indazole ring, while not highly reactive themselves, serve as excellent synthetic handles to install a "warhead" capable of forming a covalent bond. For instance, a bromine atom can be replaced with a more reactive group, such as an acrylamide (B121943) or vinyl sulfone, via cross-coupling reactions. These groups can then react with nucleophilic amino acid residues, like cysteine, in the active site of a target protein. nih.gov This strategy has been successfully used to develop potent and selective inhibitors for various enzyme families, particularly kinases. researchgate.netnih.gov The indazole scaffold itself can be designed to provide the necessary non-covalent interactions to position the warhead correctly for covalent modification, thereby ensuring target specificity. nih.gov

| Strategy | Role of this compound | Potential Outcome |

| Novel Scaffold Design | Serves as a versatile building block with three points for chemical modification (C3-Br, C6-Br, C4-COOCH3). | Creation of diverse chemical libraries for screening against various biological targets. |

| Chemical Probe Development | The dibromo-scaffold allows for the separate installation of a pharmacophore and a reporter/affinity tag. | Tools for target identification, validation, and studying protein function in biological systems. |

| Fragment-Based Drug Discovery (FBDD) | The core indazole structure is a privileged scaffold that can be used to generate libraries of fragments for screening. | Identification of novel starting points for lead optimization programs. |

| Covalent Inhibitor Design | The bromine atoms act as synthetic handles to introduce reactive "warheads" for covalent targeting of proteins. | Development of potent and selective inhibitors with prolonged duration of action. |

Challenges and Opportunities in Advancing Indazole-Based Chemical Biology Research

While the indazole scaffold holds immense promise, its advancement in chemical biology research is not without challenges. A key synthetic challenge is controlling the regioselectivity of reactions, particularly N-alkylation, as indazoles can exist as two different tautomers (1H and 2H), leading to mixtures of products. Developing robust synthetic methods to selectively functionalize specific positions on a multi-substituted indazole like this compound is crucial for its efficient use. Furthermore, as with any privileged scaffold, there is a risk of off-target effects, which necessitates careful profiling of new derivatives for selectivity.

Despite these challenges, the opportunities are substantial. The synthetic tractability of compounds like this compound provides a clear opportunity to rapidly generate novel and diverse chemical matter. researchgate.net This allows for the exploration of a wider range of biological targets and the development of highly selective chemical tools and therapeutic candidates. The indazole core is already present in several FDA-approved drugs, which validates its potential as a pharmacologically important scaffold. nih.gov The continued exploration of this scaffold, powered by versatile building blocks and innovative design strategies, is poised to make significant contributions to chemical biology and medicine.

Q & A

Q. Key Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (bromination) | Reduces side reactions |

| Solvent | Anhydrous THF | Enhances halogen solubility |

| Reaction Time | 12–16 hours | Ensures complete substitution |

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. ¹H-NMR identifies proton environments:

- Indazole ring protons appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) .

- Methyl ester protons resonate as a singlet (δ 3.9 ppm) .

¹³C-NMR confirms carbonyl carbons (δ 165–170 ppm) and bromine-induced deshielding . HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.92) with <2 ppm error .

How do halogen substituent positions on the indazole ring influence the compound’s biological activity, and what methods are used to study these effects?

Advanced Research Question

Halogen positioning (e.g., 3,6-dibromo vs. 4,6-dibromo) alters steric and electronic properties, impacting target binding. Structure-Activity Relationship (SAR) studies involve:

- Molecular Docking : Simulating interactions with enzymes (e.g., kinase inhibitors) to assess bromine’s role in hydrophobic pocket binding .

- In Vitro Assays : Comparative cytotoxicity screening against cancer cell lines (e.g., IC₅₀ values for 3,6-dibromo vs. 4-bromo analogs in HepG2 cells) .

Q. HPLC Method Parameters

| Column | Flow Rate | Detection Wavelength | Gradient Profile |

|---|---|---|---|

| C18 (5 μm) | 1.0 mL/min | 254 nm | 30%→80% ACN in 15 min |

How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic effects of substituents, while Molecular Dynamics (MD) simulations assess membrane permeability. For example:

- LogP Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) at position 4 increases hydrophobicity (LogP from 2.8 to 3.5), enhancing blood-brain barrier penetration .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates oral bioavailability (>60% for methyl carboxylate vs. <30% for free acid) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer

Scale-up issues include exothermic halogenation and ester hydrolysis. Mitigation strategies:

- Temperature Control : Jacketed reactors with cryogenic cooling maintain ≤10°C during bromine addition .

- Inert Atmosphere : Nitrogen purging prevents ester hydrolysis during prolonged reflux .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing batch failures .

How does the methyl carboxylate group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The ester group acts as a directing group, facilitating Suzuki-Miyaura couplings at position 4. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ in DMF/H₂O (3:1) achieves >85% yield for aryl boronic acid couplings .

- Protection/Deprotection : Temporary silylation of the indazole NH prevents unwanted side reactions during coupling .

What in vitro models are suitable for preliminary evaluation of this compound’s neuroprotective potential?

Advanced Research Question

Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone) are standard. Metrics include:

- Cell Viability : MTT assay showing ≥50% protection at 10 μM .

- Reactive Oxygen Species (ROS) : Flow cytometry with DCFH-DA probe confirms ROS reduction (e.g., 30% decrease vs. control) .

How can conflicting NMR data from different research groups be reconciled?

Methodological Answer

Discrepancies often stem from solvent or pH differences. Standardization steps:

- Deuterated Solvent Consistency : Use DMSO-d₆ for polar compounds to avoid peak splitting .